ISTH0036: A Deep Dive into its Mechanism of Action in Retinal Fibrosis
ISTH0036: A Deep Dive into its Mechanism of Action in Retinal Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Retinal fibrosis represents a significant challenge in ophthalmology, contributing to vision loss in a variety of retinal diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Current therapeutic strategies primarily target angiogenesis and vascular leakage but fall short of addressing the underlying fibrotic processes. ISTH0036, a novel antisense oligonucleotide, has emerged as a promising therapeutic candidate that directly targets the fibrotic pathway. This technical guide provides a comprehensive overview of the mechanism of action of ISTH0036, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Introduction to ISTH0036
ISTH0036 is a 14-mer phosphorothioate (B77711) Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to selectively target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2).[1] TGF-β2 is a key cytokine that has been strongly implicated in the pathogenesis of fibrosis in various ocular conditions.[1][2][3] By specifically inhibiting the production of TGF-β2 at the messenger RNA (mRNA) level, ISTH0036 aims to prevent or reverse the downstream effects that lead to retinal fibrosis.
The Role of TGF-β2 in Retinal Fibrosis
TGF-β2 is a central mediator of tissue fibrosis throughout the body, including the retina.[1][3] Its overexpression in ocular tissues is associated with a cascade of events that culminates in the excessive deposition of extracellular matrix (ECM) components, a hallmark of fibrosis.
The signaling cascade is initiated by the binding of active TGF-β2 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activation of the receptor complex triggers the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds to Smad4, and this entire complex translocates to the nucleus. Inside the nucleus, it acts as a transcription factor, upregulating the expression of various pro-fibrotic genes, including collagens, fibronectin, and connective tissue growth factor (CTGF). This leads to the transformation of retinal pigment epithelial (RPE) cells and other cell types into myofibroblasts, which are the primary producers of the fibrotic scar tissue.
Mechanism of Action of ISTH0036
ISTH0036 is an antisense oligonucleotide, a synthetic strand of nucleic acids that is designed to bind to a specific mRNA sequence. The mechanism of action of ISTH0036 is to selectively bind to the mRNA of TGF-β2. This binding event prevents the translation of the TGF-β2 mRNA into its corresponding protein. The cell's natural machinery recognizes the resulting DNA-RNA hybrid as abnormal and degrades it via the enzyme RNase H. This targeted degradation of the TGF-β2 mRNA leads to a significant reduction in the production of TGF-β2 protein, thereby inhibiting the entire downstream fibrotic signaling cascade.
Quantitative Data from Clinical Trials
ISTH0036 has undergone clinical evaluation in patients with glaucoma, nAMD, and DME. The following tables summarize the key quantitative findings from these studies.
Table 1: Phase 1 Study in Glaucoma Patients Undergoing Trabeculectomy[4][5][6]
| Dose Level | ISTH0036 Dose (µg) | Calculated Intraocular Concentration (µM) | Mean IOP at Day 43 (mmHg ± SD) | Mean IOP at Day 85 (mmHg ± SD) |
| 1 | 6.75 | ~0.3 | 9.8 ± 1.0 | 9.7 ± 3.3 |
| 2 | 22.5 | ~1 | 11.3 ± 6.7 | 14.2 ± 6.5 |
| 3 | 67.5 | ~3 | 5.5 ± 3.0 | 5.8 ± 1.8 |
| 4 | 225 | ~10 | 7.5 ± 2.3 | 7.8 ± 0.6 |
IOP: Intraocular Pressure; SD: Standard Deviation
Table 2: Phase 2 BETTER Trial in nAMD and DME[3]
| Patient Group | Outcome Measure | Baseline to End of Study Change |
| nAMD | ||
| Best-Corrected Visual Acuity (BCVA) | Improvement or Stabilization | |
| Central Retinal Thickness (CRT) | -29 to -122 µm | |
| Hyperreflective Material (HRM) Volume (ISTH0036 treated eyes) | 70% reduction | |
| Hyperreflective Material (HRM) Volume (fellow eyes on standard of care) | ~75% increase | |
| DME | ||
| Best-Corrected Visual Acuity (BCVA) | Improvement or Stabilization | |
| Central Retinal Thickness (CRT) | -29 to -122 µm | |
| Intraretinal Fluid (IRF) Volume (treatment-naïve) | -333 nL | |
| Intraretinal Fluid (IRF) Volume (anti-VEGF pretreated) | -120 nL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of ISTH0036.
In Vitro Studies: Assessment of Target Knockdown
Objective: To determine the potency and selectivity of ISTH0036 in downregulating TGF-β2 mRNA and protein levels in relevant cell types.
Cell Lines:
-
Human trabecular meshwork (hTM) cells
-
Murine astrocytes
Methodology:
-
Cell Culture: hTM cells and murine astrocytes are cultured in their respective recommended media and conditions.
-
Treatment: Cells are treated with increasing concentrations of ISTH0036 or a scrambled control antisense oligonucleotide. A "gymnotic delivery" approach is often used, where the cells take up the oligonucleotide without the need for a transfection reagent.[1]
-
Cell Lysis and RNA Isolation: After the desired incubation period, cells are lysed, and total RNA is isolated using a commercially available kit.
-
mRNA Quantification: TGF-β2 mRNA levels are quantified using a branched DNA (bDNA) assay or quantitative real-time PCR (qRT-PCR).[1] Gene expression is normalized to a housekeeping gene.
-
Protein Quantification: The concentration of TGF-β2 protein in the cell culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA).[1]
In Vivo Studies: Animal Models of Ocular Disease
Objective: To evaluate the in vivo efficacy, safety, and pharmacokinetics of ISTH0036 in relevant animal models of retinal fibrosis and other ocular diseases.
Animal Model: C57BL/6J mice are commonly used for this model.[4]
Methodology:
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to create burns on the Bruch's membrane, inducing the growth of new blood vessels from the choroid into the sub-retinal space.[2][5]
-
Intravitreal Injection: Immediately after laser induction, a single intravitreal injection of ISTH0036, a vehicle control, or a positive control (e.g., an anti-VEGF agent) is administered.
-
In Vivo Imaging: The progression of CNV is monitored over time using techniques such as fluorescein (B123965) angiography (FA) and spectral-domain optical coherence tomography (SD-OCT).
-
Histological Analysis: At the end of the study, eyes are enucleated, and the choroidal flat mounts are prepared. The extent of neovascularization and fibrosis is quantified by staining with specific markers (e.g., isolectin B4 for blood vessels, collagen I for fibrosis) and imaging.[4]
Animal Model: New Zealand White rabbits are a common choice for this model.[6][7]
Methodology:
-
Anesthesia: Rabbits are anesthetized for the surgical procedure.
-
Glaucoma Filtration Surgery: A surgical procedure is performed to create a filtration bleb, which is a new drainage pathway for the aqueous humor to lower intraocular pressure.
-
Intraoperative Treatment: During the surgery, a single injection of ISTH0036 or a control substance is administered into the subconjunctival space at the site of the bleb. Mitomycin C (MMC) is often used as a positive control due to its anti-fibrotic properties.[6]
-
Postoperative Monitoring: The survival and morphology of the filtration bleb are monitored clinically over several weeks. Intraocular pressure is also measured regularly.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A SEQUENTIAL, MULTIPLE-TREATMENT, TARGETED APPROACH TO REDUCE WOUND HEALING AND FAILURE OF GLAUCOMA FILTRATION SURGERY IN A RABBIT MODEL (AN AMERICAN OPHTHALMOLOGICAL SOCIETY THESIS) - PMC [pmc.ncbi.nlm.nih.gov]
